molecular formula C26H40O3 B1247485 19-Nor-14,20-bisepi-23-yne-1,25 dihydroxyvitamin D3

19-Nor-14,20-bisepi-23-yne-1,25 dihydroxyvitamin D3

Cat. No. B1247485
M. Wt: 400.6 g/mol
InChI Key: HHGRMHMXKPQNGF-ZCZQXKTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Nor-14,20-bisepi-23-yne-1,25 dihydroxyvitamin D3 is a vitamin D.

Scientific Research Applications

Photoprotective Properties

19-Nor-14,20-bisepi-23-yne-1,25 dihydroxyvitamin D3 (TX 527) has shown promising results as a photoprotective agent. Studies have demonstrated its ability to significantly reduce UVB-induced apoptosis and interleukin-6 production in human keratinocytes, making it a potential candidate for skin protection against UVB radiation (Haes et al., 2004).

Antiproliferative Effects

This compound has exhibited enhanced antiproliferative effects, which are at least 10-fold more potent compared to the traditional form of Vitamin D3, 1,25-(OH)2D3. These properties are significant in the context of cancer research and potential therapeutic applications (Eelen et al., 2005).

Immune Modulation

TX 527 has been effective in modulating immune responses, with a study showing its capacity to decrease disease severity in experimental autoimmune encephalomyelitis and preserve bone mineral content in combination with bisphosphonate (van Etten et al., 2003).

Enhanced VDR-Coactivator Interactions

Research has indicated that the superagonistic activity of 19-Nor-14,20-bisepi-23-yne-1,25 dihydroxyvitamin D3 is due to its ability to induce stronger vitamin D receptor (VDR)-coactivator interactions compared to 1,25-(OH)2D3. This finding suggests its potential in regulating gene expression related to VDR (Eelen et al., 2005).

Inhibition of Cancer Cell Growth

Studies have shown the compound's ability to inhibit the growth of human breast cancer cells both in vitro and in vivo, suggesting its potential as a therapeutic agent in treating hyperproliferative diseases like breast cancer (Verlinden et al., 2000).

properties

Product Name

19-Nor-14,20-bisepi-23-yne-1,25 dihydroxyvitamin D3

Molecular Formula

C26H40O3

Molecular Weight

400.6 g/mol

IUPAC Name

(1R,3R)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(2S)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol

InChI

InChI=1S/C26H40O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,6-8,11-12,14-17H2,1-4H3/b20-10+/t18-,21+,22+,23+,24+,26+/m0/s1

InChI Key

HHGRMHMXKPQNGF-ZCZQXKTASA-N

Isomeric SMILES

C[C@@H](CC#CC(C)(C)O)[C@H]1CC[C@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C

Canonical SMILES

CC(CC#CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C

synonyms

(7E)-19-nor-9,10-seco-14bet-cholesta-5,7-dien-23-yne-, 1alpha, 3beta, 25-triol
inecalcitol
TX 522
TX 527
TX-522
TX-527
TX527 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19-Nor-14,20-bisepi-23-yne-1,25 dihydroxyvitamin D3
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19-Nor-14,20-bisepi-23-yne-1,25 dihydroxyvitamin D3

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